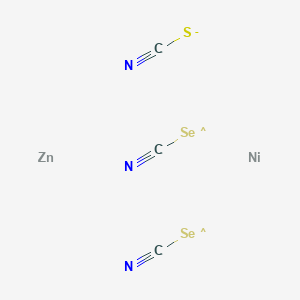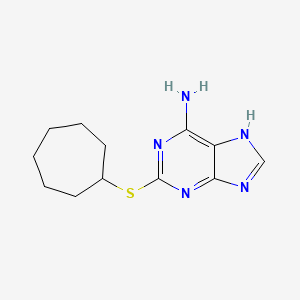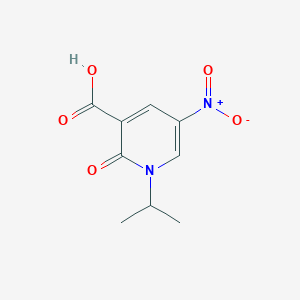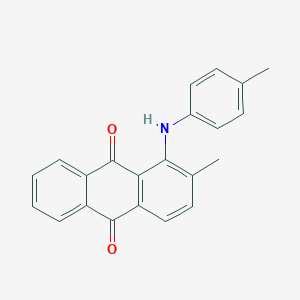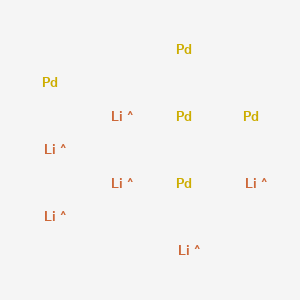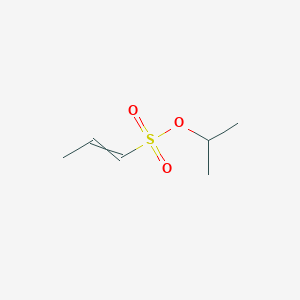
Propan-2-yl prop-1-ene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl prop-1-ene-1-sulfonate is an organic compound with the molecular formula C6H12O3S. It is a sulfonate ester derived from propene and isopropyl alcohol. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propan-2-yl prop-1-ene-1-sulfonate can be synthesized through several methods. One common method involves the reaction of propene with isopropyl alcohol in the presence of a sulfonating agent such as sulfur trioxide or chlorosulfonic acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired sulfonate ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Propan-2-yl prop-1-ene-1-sulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Addition Reactions: The double bond in the propene moiety allows for addition reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents.
Addition Reactions: Electrophiles such as halogens and hydrogen halides are used, often in the presence of catalysts.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various alkylated products, while addition reactions can produce halogenated compounds.
Applications De Recherche Scientifique
Propan-2-yl prop-1-ene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other derivatives.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of surfactants, detergents, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of propan-2-yl prop-1-ene-1-sulfonate involves its ability to act as a sulfonating agent. The sulfonate group can interact with various molecular targets, including nucleophiles and electrophiles, to form stable products. The compound’s reactivity is influenced by the presence of the double bond in the propene moiety, which allows for a range of chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propan-2-yl prop-2-ene-1-sulfonate: Similar in structure but with a different position of the double bond.
Propan-1-yl prop-1-ene-1-sulfonate: Similar sulfonate ester with a different alkyl group.
Propan-2-yl but-1-ene-1-sulfonate: A longer carbon chain in the alkene moiety.
Uniqueness
Propan-2-yl prop-1-ene-1-sulfonate is unique due to its specific combination of the isopropyl group and the propene moiety. This combination imparts distinct chemical properties, making it suitable for specific applications in organic synthesis and industrial processes.
Propriétés
Numéro CAS |
62872-87-1 |
|---|---|
Formule moléculaire |
C6H12O3S |
Poids moléculaire |
164.22 g/mol |
Nom IUPAC |
propan-2-yl prop-1-ene-1-sulfonate |
InChI |
InChI=1S/C6H12O3S/c1-4-5-10(7,8)9-6(2)3/h4-6H,1-3H3 |
Clé InChI |
ABZAPMHFRPHENS-UHFFFAOYSA-N |
SMILES canonique |
CC=CS(=O)(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


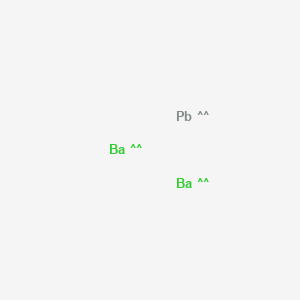
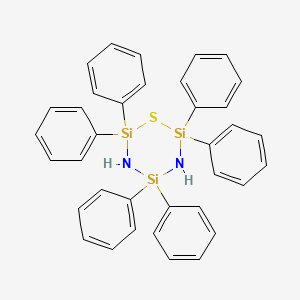
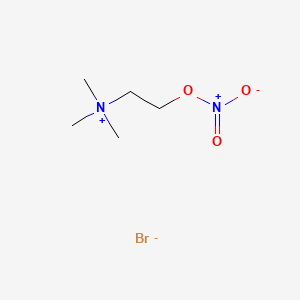
![1,1'-Diazenediylbis(2-phenyl-1H-imidazo[1,2-a]pyrimidin-4-ium) dibromide](/img/structure/B14505259.png)
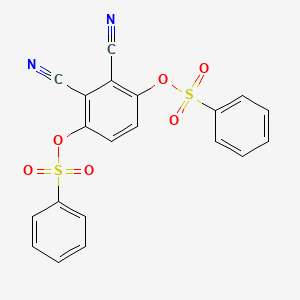
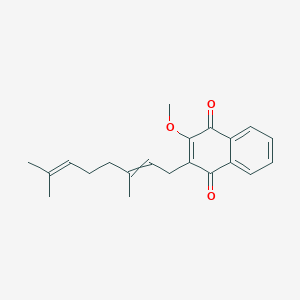
![6-(3-Hydroxyoct-1-EN-1-YL)-2-oxabicyclo[3.2.0]heptan-3-OL](/img/structure/B14505272.png)

![3-[3-(3-Amino-2,4,6-trinitrophenyl)-5-nitrophenyl]-2,4,6-trinitroaniline](/img/structure/B14505285.png)
